molecular formula C10H12ClNO B1321712 4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride CAS No. 62089-82-1

4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride

Cat. No.: B1321712
CAS No.: 62089-82-1
M. Wt: 197.66 g/mol
InChI Key: IIOKUAPPHSSBEQ-UHFFFAOYSA-N
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Description

4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride is a chemical compound that belongs to the class of naphthalimides. This compound is characterized by the presence of an amino group at the 4-position and a dihydronaphthalenone core. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride typically involves the reduction of naphthalimide derivatives. One common method includes the reduction of 4-nitro-3,4-dihydronaphthalen-1(2H)-one using hydrogen gas in the presence of a palladium catalyst. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts is frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

  • 4-Amino-1,8-naphthalimide
  • 4-Amino-2,3-dihydronaphthalen-1(2H)-one
  • 4-Amino-3,4-dihydroquinolin-2(1H)-one

Comparison: 4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride is unique due to its specific substitution pattern and the presence of a dihydronaphthalenone core. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 4-Amino-1,8-naphthalimide exhibits different photophysical properties due to the position of the amino group, while 4-Amino-3,4-dihydroquinolin-2(1H)-one has a different core structure, leading to varied chemical behavior.

Properties

IUPAC Name

4-amino-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-4,9H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOKUAPPHSSBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50605483
Record name 4-Amino-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62089-82-1
Record name 4-Amino-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 19.6 g. of N-(1,2,3,4-tetrahydro-4-oxo-1-naphthyl)formamide in 214 ml. of 95% ethanol and 214 ml. of 2N hydrochloric acid is heated at reflux for 3 hours and then stirred at room temperature for 2 days. The solution is filtered and the filtrate concentrated in vacuo to afford a dark residue. The residue is dried by adding ethanol and evaporating the mixture in vacuo. This procedure affords 20.2 of the title compound, melting point 200°-216° C. (dec.).
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Synthesis routes and methods II

Procedure details

A solution of 19.6 g of N-formyl-1,2,3,4-tetrahydro-4-oxo-1-naphthylamine in 214 ml of 95% ethanol and 214 ml of 2N hydrochloric acid is heated at reflux for 3 hours and then stirred at room temperature for 2 days. The solution is filtered and the filtrate concentrated in vacuo to afford a dark residue. The residue is dried using ethanol to remove water in vacuo and this procedure affords 20.2 g of the title compound, melting point 200°-216° C (dec.).
Quantity
19.6 g
Type
reactant
Reaction Step One
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214 mL
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reactant
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214 mL
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solvent
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Synthesis routes and methods III

Procedure details

A solution of 19.6 g of N-(1,2,3,4-tetrahydro-4-oxo-1-naphthyl)formamide in 214 ml of 95% ethanol and 214 ml of 2N hydrochloric acid is heated at reflux for 3 hours and then stirred at room temperature for 2 days. The solution is filtered and the filtrate concentrated in vacuo to afford a dark residue. The residue is dried using ethanol to remove water in vacuo and this procedure affords 20.2 g of the title compound, melting point 200° C to 216° C (dec.).
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
214 mL
Type
reactant
Reaction Step One
Quantity
214 mL
Type
solvent
Reaction Step One

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